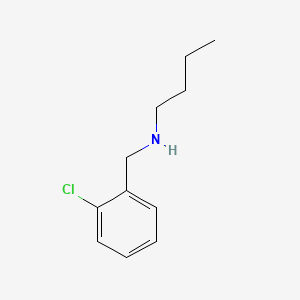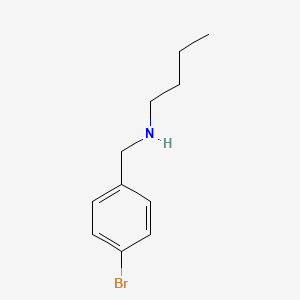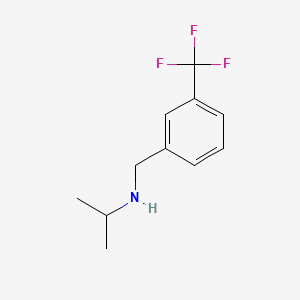![molecular formula C7H14ClN B1268068 8-氮杂双环[3.2.1]辛烷盐酸盐 CAS No. 6760-99-2](/img/structure/B1268068.png)
8-氮杂双环[3.2.1]辛烷盐酸盐
概述
描述
8-Azabicyclo[3.2.1]octane hydrochloride, commonly referred to as 8-AZA-BCH, is an organic compound containing a bicyclic azabicyclic ring system. It is a versatile, water-soluble, and relatively non-toxic chemical and has recently been used in various research fields. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 8-AZA-BCH has been shown to have a variety of biological activities, such as anti-inflammatory, anti-oxidant, and anti-cancer effects.
科学研究应用
对映选择性构建
8-氮杂双环[3.2.1]辛烷盐酸盐在曲梨碱类生物碱的合成中起着关键作用,这些生物碱展现出广泛的生物活性。研究人员专注于立体选择性制备,采用方法实现在双环骨架的形成或通过从非手性曲梨酮衍生物的非对称化过程中实现立体化学控制 (S. Rodríguez等,2021)。
结构和构象研究
涉及8-氮杂双环[3.2.1]辛烷衍生物的研究侧重于它们的结构和构象方面。例如,通过使用光谱技术检查从这种化合物衍生的酯,揭示了有关其优选构象和立体化学性质的见解 (M. Diez et al., 1991)。
药物应用
对8-氮杂双环[3.2.1]辛烷衍生物的研究包括探索它们的药理潜力。这涉及研究结构活性关系以及从这种化合物衍生的各种酯的药理性质 (M. Izquierdo et al., 1991)。
合成方法学
高效合成方法用于生产类似8-氮杂双环[3.2.1]辛烷盐酸盐的化合物是研究的一个关键领域。这些方法通常涉及使用易得材料进行高产率转化,从而有助于这种化合物的可访问生产 (D. Casabona et al., 2007)。
自然存在和合成
研究功能化的2,8-二杂双环[3.2.1]辛烷的合成和反应,这些化合物与8-氮杂双环[3.2.1]辛烷盐酸盐相关,由于它们存在于天然产物中并在有机合成中具有宝贵的反应性而受到关注。这项研究涵盖了各种杂环骨架及其在创造具有生物活性化合物中的应用 (MariFe Flores & D. Díez, 2014)。
分析化学
在分析化学领域,探索涉及8-氮杂双环[3.2.1]辛烷衍生物的衍生化方法,用于在碱性介质中测定胺类化合物。这有助于开发用于研究各种化学体系的新型分析技术 (C. Duriche et al., 1999)。
安全和危害
未来方向
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this compound and its potential applications.
作用机制
Target of Action
The primary target of 8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Azabicyclo[32It’s known that tropane alkaloids, which share the same core structure, have diverse biological activities The exact interaction of 8-Azabicyclo[32
Biochemical Pathways
The specific biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities of
生化分析
Biochemical Properties
8-Azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit agonist activity in κ-opioid receptors (KOR), which are involved in pain regulation and mood control . Additionally, this compound has shown cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . The interactions between 8-Azabicyclo[3.2.1]octane hydrochloride and these biomolecules are crucial for its biochemical properties and therapeutic potential.
Cellular Effects
8-Azabicyclo[3.2.1]octane hydrochloride influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with κ-opioid receptors can modulate cell signaling pathways related to pain and mood regulation . Furthermore, its cytotoxic effects on tumor cell lines suggest that it can induce changes in gene expression and disrupt cellular metabolism, leading to cell death . These cellular effects highlight the potential of 8-Azabicyclo[3.2.1]octane hydrochloride in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 8-Azabicyclo[3.2.1]octane hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structural similarity to bioactive alkaloids allows it to bind to specific receptors and enzymes, influencing their activity . For instance, its agonist activity in κ-opioid receptors involves binding to these receptors and activating them, leading to downstream signaling effects . Additionally, its cytotoxic activity against tumor cells may involve enzyme inhibition and induction of apoptosis through changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azabicyclo[3.2.1]octane hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a cool, dry place in tightly closed containers to maintain its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cytotoxic activity against tumor cells . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-Azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxic activity . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage effects are critical for developing safe and effective treatments using 8-Azabicyclo[3.2.1]octane hydrochloride.
Metabolic Pathways
8-Azabicyclo[3.2.1]octane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s structural similarity to tropane alkaloids suggests that it may share similar metabolic pathways, including hydroxylation and acylation reactions . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 8-Azabicyclo[3.2.1]octane hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its therapeutic efficacy and potential side effects . Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, including the brain, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 8-Azabicyclo[3.2.1]octane hydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with κ-opioid receptors suggests that it may localize to the cell membrane, where these receptors are typically found . Understanding the subcellular localization of 8-Azabicyclo[3.2.1]octane hydrochloride can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAINBTSWOOHLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334906 | |
| Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6760-99-2 | |
| Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)


![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)



![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)

